(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride
Overview
Description
(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride is a chemical compound with the molecular formula C6H14ClNSi. It is a derivative of trimethylsilane and is characterized by the presence of an amino group attached to a propynyl chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride typically involves the reaction of propargylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted amines or amides.
Oxidation Reactions: The major products are oxides or hydroxylated derivatives.
Reduction Reactions: The major products are reduced amines or other reduced derivatives.
Scientific Research Applications
(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of the target molecules. The pathways involved in these reactions include nucleophilic substitution, oxidation, and reduction.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminoprop-1-yn-1-yl)trimethylsilane
- (3-Aminoprop-1-yn-1-yl)trimethylsilane sulfate
- (3-Aminoprop-1-yn-1-yl)trimethylsilane nitrate
Uniqueness
(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
3-trimethylsilylprop-2-yn-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi.ClH/c1-8(2,3)6-4-5-7;/h5,7H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJONMPYUSEPML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113439-84-2 | |
Record name | 2-Propyn-1-amine, 3-(trimethylsilyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113439-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.